N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
InChI Key |
PZZIYYLXHYLKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine typically involves:
- Step 1: Formation or availability of benzene-1,2-diamine (o-phenylenediamine) as the aromatic diamine precursor.
- Step 2: Preparation or use of a suitable 4,5-dihydro-1H-imidazole derivative, often as a halogenated intermediate such as 2-chloro-4,5-dihydro-1H-imidazole.
- Step 3: Nucleophilic substitution or condensation reaction where the amino group of benzene-1,2-diamine attacks the imidazole derivative, forming the N1-(4,5-dihydro-1H-imidazol-2-yl) linkage.
This reaction is generally facilitated by a base (e.g., triethylamine) to deprotonate the amine and promote nucleophilicity, carried out in an appropriate solvent under controlled temperature conditions.
Detailed Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Benzene-1,2-diamine + 2-chloro-4,5-dihydro-1H-imidazole | Stoichiometric or slight excess of diamine |
| Base | Triethylamine or similar organic base | Neutralizes HCl formed, drives reaction |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances solubility and reaction rate |
| Temperature | 50–100 °C | Optimized to balance reaction rate and stability |
| Reaction Time | 4–24 hours | Depends on scale and purity requirements |
| Purification | Recrystallization or chromatographic methods | To isolate pure product |
Industrial Scale Considerations
- Use of continuous flow reactors to improve heat and mass transfer, increasing yield and reproducibility.
- Application of catalysts or phase-transfer agents to enhance reaction efficiency.
- Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions to ensure high purity.
Analytical Validation of the Product
Post-synthesis, the compound’s identity and purity are confirmed by:
- Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): Confirms the presence of imidazole and aromatic protons, verifies substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight (176.22 g/mol).
- Melting Point Determination: Assesses crystalline purity.
- Infrared Spectroscopy (IR): Identifies characteristic functional groups (NH2, imidazole ring).
- Elemental Analysis: Confirms molecular formula consistency.
Research Findings on Preparation
- The condensation reaction between benzene-1,2-diamine and 2-chloro-4,5-dihydro-1H-imidazole is the most reported and efficient synthetic route.
- Reaction optimization studies indicate that triethylamine is effective in scavenging HCl byproduct, improving yield.
- Solvent choice impacts reaction kinetics; polar aprotic solvents favor higher conversion rates.
- Scale-up studies demonstrate that continuous flow synthesis can maintain product quality while increasing throughput.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | Benzene-1,2-diamine + 2-chloroimidazole | Base (triethylamine), 50–100 °C, 4–24 h | Straightforward, high yield | Requires careful control of temperature and base |
| Condensation reaction | Benzene-1,2-diamine + imidazole precursors | Acid/base catalysis, reflux | Simple setup, scalable | Possible side reactions if conditions not optimized |
| Continuous flow synthesis | Same as above | Controlled flow, optimized parameters | High reproducibility, scalable | Requires specialized equipment |
Notes on Related Compounds and Variations
- Similar compounds with substitutions on the benzene ring (e.g., methyl groups) follow analogous synthetic routes but may require modified reaction conditions to accommodate electronic effects.
- The dihydroimidazole ring can be formed in situ or introduced as a preformed intermediate depending on synthetic strategy.
Chemical Reactions Analysis
Types of Reactions
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.
Substitution: Substitution reactions, especially on the benzene ring, are common and can introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine has been investigated for its potential therapeutic effects due to its ability to interact with enzymes and receptors involved in disease pathways. Key applications include:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation. The imidazole moiety may enhance the compound's ability to coordinate with metal ions, which is crucial for targeting metalloproteins in cancer therapy.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as kinases and phosphatases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic benefits in conditions like diabetes and cardiovascular diseases .
Materials Science Applications
In addition to its medicinal properties, this compound has potential applications in materials science:
- Functional Materials : The unique structure allows for the creation of functional materials that can be used in sensors and catalysis. The ability to form coordination complexes makes it suitable for developing new catalytic systems.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Activity
In vitro tests showed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Chlorinated Derivatives
Chloro-substituted analogs of N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diamine exhibit distinct pharmacological and chemical properties:
Key Differences :
*Calculated based on molecular formula C9H11N3.
Pharmaceutical Derivatives: Apraclonidine Hydrochloride
Apraclonidine hydrochloride (CAS 73218-79-8), a selective α2-adrenergic agonist, is structurally related but features a 2,6-dichloro-substituted benzene ring and a hydrochloride salt. Its pharmacological activity contrasts sharply with the parent compound, highlighting the impact of halogenation:
Trifluoromethyl-Substituted Analogs
Attempts to synthesize N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) and related derivatives faced challenges due to unwanted cyclization into benzo[d]imidazoles . This underscores the target compound’s relative stability under similar conditions. The electron-withdrawing trifluoromethyl groups, if successfully incorporated, could enhance catalytic activity but require optimized synthetic protocols .
Imidazo-Benzimidazole Derivatives
Compounds like N-[4-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-3-nitropyridin-2-amine () share the imidazole motif but feature fused benzimidazole rings. These derivatives are synthesized via nucleophilic aromatic substitution and exhibit distinct electronic profiles, as confirmed by NMR and MS data . Their applications lean toward medicinal chemistry, contrasting with the target compound’s catalytic utility.
Biological Activity
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, antioxidant effects, and mechanisms of action.
Chemical Formula : CHN
Molecular Weight : 176.22 g/mol
CAS Number : 785036-20-6
IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies:
1. Antiviral Activity
Research indicates that imidazole derivatives, including this compound, exhibit antiviral properties. A notable study highlighted the effectiveness of imidazole compounds against viral strains such as HIV and Dengue virus. The mechanism often involves the inhibition of viral replication by targeting specific enzymes essential for viral life cycles.
| Compound | Virus Targeted | EC (μM) | Reference |
|---|---|---|---|
| This compound | Dengue | 1.85 | |
| IM18 | Dengue | >10 times reduction in colony | |
| I45DC | Yellow Fever | Micromolar action |
2. Antioxidant Properties
The compound has shown potential antioxidant activity through its ability to scavenge free radicals and reduce oxidative stress. Antioxidants play a critical role in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer.
3. Anti-inflammatory Effects
Studies have suggested that imidazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This property is crucial for developing therapeutic agents for chronic inflammatory conditions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively:
-
Enzyme Inhibition : The compound may inhibit enzymes such as IMP dehydrogenase (IMPDH), which is vital for nucleotide synthesis in viruses.
Case Studies
Several case studies have documented the efficacy of this compound and related compounds:
Case Study 1: Antiviral Efficacy
In vitro studies demonstrated that this compound significantly inhibited the replication of Dengue virus in Vero cells with an EC value of 1.85 μM. This suggests a promising avenue for further development as an antiviral agent.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study indicated that this compound exhibited minimal toxicity at concentrations up to 1000 μM, highlighting its safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
